DBCO-酸

描述

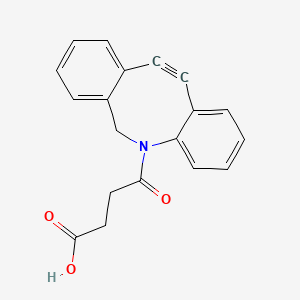

Dibenzocyclooctyne-acid, commonly referred to as DBCO-acid, is a compound widely used in the field of click chemistry. It is a cleavable antibody-drug conjugate linker that contains a dibenzocyclooctyne group. This group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, making it a valuable reagent in bioorthogonal chemistry .

科学研究应用

Surface Labeling of Bacteria

A recent study demonstrated the use of DBCO-acid for labeling the surface of Staphylococcus aureus. The research involved conjugating DBCO-acid to various peptide substrates and monitoring their ability to modify bacterial surfaces without adversely affecting growth. The DBCO-modified compounds showed varying degrees of labeling efficiency, with carboxylic acid-terminated derivatives outperforming amide-terminated ones. This application highlights DBCO-acid's potential in developing targeted antimicrobial therapies .

| Compound | Labeling Efficiency (MFI) | Impact on Growth |

|---|---|---|

| DBCO-vancomycin | 36,232 ± 848 AU | None |

| DBCO-D-alanine | Higher than control | Minimal |

| Amide variant | Lower than carboxylic acid | Moderate |

Protein Labeling and Modification

DBCO-acid has been employed in site-selective labeling of proteins containing cysteine residues. By utilizing genetically encoded peptide tags that react selectively with DBCO reagents, researchers have achieved efficient conjugation to proteins such as mEGFP and trastuzumab antibodies. This method enhances the reactivity of the DBCO-tagged peptides, facilitating the modification of proteins that are typically challenging to label using traditional methods .

| Protein | Reaction Type | Yield (%) |

|---|---|---|

| mEGFP | Cysteine-Cyclooctyne Conjugation | 95 |

| Trastuzumab | Site-Selective Modification | 90 |

Drug Delivery Systems

The incorporation of DBCO-acid into drug delivery systems has been explored for improving therapeutic efficacy and targeting capabilities. By conjugating DBCO-acid with drug molecules or nanoparticles, researchers can achieve selective delivery to specific cell types via bioorthogonal reactions with azide-functionalized targets on the cell surface . This strategy is particularly advantageous in cancer therapy, where targeted drug delivery can minimize off-target effects.

Case Study 1: Targeted Antibody Drug Conjugates

A study investigated the use of DBCO-acid in creating antibody-drug conjugates (ADCs). The conjugates were formed by linking cytotoxic drugs to antibodies via SPAAC. The resultant ADCs demonstrated enhanced specificity towards tumor cells while significantly reducing systemic toxicity compared to conventional therapies.

Case Study 2: Imaging Applications

In another application, DBCO-acid was used for imaging studies involving live cells. By attaching fluorescent azides to cellular targets via SPAAC, researchers successfully visualized dynamic biological processes in real-time without disrupting cellular functions. This application underscores the utility of DBCO-acid in non-invasive imaging techniques.

作用机制

Target of Action

DBCO-acid, also known as Dibenzocyclooctyne-acid, is primarily used in strain-promoted copper-free azide-alkyne click chemistry reactions . It reacts selectively with azide functionalized compounds or biomolecules . In the context of drug delivery, DBCO-acid can be used for the surface modification of eight-arm poly(ethylene glycol), making it susceptible to strain promoted alkyne-azide cycloaddition (SPAAC) with PEG-bis-azide leading to the formation of hydrogels .

Mode of Action

The mode of action of DBCO-acid involves a reaction with azides without the need for a Cu (I) catalyst due to the strained nature of the alkyne, resulting in the formation of a fast and stable triazole linkage . This reaction is part of a set of bio-orthogonal click reactions, a set of reactions exclusively targeting non-native molecules within biological systems .

Biochemical Pathways

In the biochemical context, DBCO-acid is used to modify hyaluronic acid (HA) with DBCO, producing HA-PEG4-DBCO, which is then conjugated with 4-arm PEG azide through SPAAC . This process leads to the formation of cross-linkable hyaluronic acid derived hydrogels .

Pharmacokinetics

Its use in drug delivery systems suggests that its adme properties would be largely dependent on the specific drug delivery system in which it is incorporated .

Result of Action

The result of DBCO-acid’s action is the formation of a stable triazole linkage . This linkage is used in the creation of hydrogels, which are useful for protein immobilization . In the context of drug delivery, these hydrogels can be used as injectable scaffolds in the engineering of cartilage tissue .

Action Environment

The action of DBCO-acid is influenced by the presence of azide functionalized compounds or biomolecules, as these are necessary for the strain-promoted alkyne-azide cycloaddition (SPAAC) to occur .

生化分析

Biochemical Properties

DBCO-acid plays a significant role in biochemical reactions, particularly in the field of click chemistry . It interacts with azide-tagged molecules or biomolecules to form a stable triazole .

Cellular Effects

The effects of DBCO-acid on cells are primarily related to its ability to modify cellular proteins and lipids . Through SPAAC, DBCO-acid can selectively label cellular target proteins and lipids, allowing for specific studies of drug target engagement with drug surrogates in live cells . This modification can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DBCO-acid exerts its effects at the molecular level through its ability to undergo SPAAC with azide-containing molecules . This reaction results in the formation of a stable triazole linkage . The DBCO group in DBCO-acid can bind to azide-tagged molecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, DBCO-acid demonstrates stability and minimal degradation, making it suitable for long-term studies . The reactivity of the DBCO functional group can decrease over time due to oxidation and addition of water to the triple bond .

Dosage Effects in Animal Models

Its biocompatibility and lack of requirement for a copper catalyst make it a promising candidate for in-vivo studies .

Metabolic Pathways

DBCO-acid is involved in the metabolic pathway of sialic acids . It can be incorporated onto azido-modified sialic acid through SPAAC .

Transport and Distribution

DBCO-acid can be transported and distributed within cells and tissues through its ability to undergo SPAAC with azide-tagged molecules . This allows DBCO-acid to be localized or accumulated in specific areas within the cell .

Subcellular Localization

The subcellular localization of DBCO-acid and its effects on activity or function are largely dependent on the azide-tagged molecules it interacts with . The SPAAC reaction allows DBCO-acid to be directed to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-acid typically involves the functionalization of cyclooctyne derivatives. One common method includes the intramolecular Heck reaction between 2-vinylbenzaldehyde and 2-bromoaniline, followed by further functionalization to introduce the dibenzocyclooctyne group . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of DBCO-acid involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the use of advanced purification techniques such as chromatography and crystallization to obtain the final product with the desired specifications .

化学反应分析

Types of Reactions: DBCO-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require the use of copper catalysts, making it suitable for biological applications .

Common Reagents and Conditions: The SPAAC reaction involving DBCO-acid typically uses azide-functionalized molecules as the reactants. The reaction can be carried out in aqueous buffers or organic solvents, depending on the properties of the substrate molecules .

Major Products Formed: The major products formed from the SPAAC reaction are stable triazole linkages. These linkages are highly stable and can be used for various applications, including bioconjugation and molecular labeling .

相似化合物的比较

Similar Compounds: Some similar compounds to DBCO-acid include:

- Dibenzocyclooctyne-amine

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-acid

Uniqueness: DBCO-acid is unique due to its ability to undergo SPAAC reactions without the need for copper catalysts. This property makes it highly suitable for bioorthogonal chemistry applications, where the presence of copper can be toxic to biological systems .

生物活性

DBCO-acid, or dibenzocyclooctyne acid, is a significant compound in the realm of bioorthogonal chemistry, particularly known for its application in strain-promoted azide-alkyne cycloaddition (SPAAC). This article delves into the biological activity of DBCO-acid, examining its properties, applications, and relevant research findings.

DBCO-acid is characterized by its unique structure and reactivity:

- Chemical Formula : C₁₉H₁₅NO₃

- Molecular Weight : 305.11 g/mol

- CAS Number : 1353016-70-2

- Solubility : Slightly soluble in DMSO and DMF, insoluble in water.

- Purity : Typically >95% (HPLC) .

DBCO-acid functions primarily through SPAAC, which allows for the selective reaction with azides to form stable triazole linkages without the need for toxic copper catalysts. This makes it particularly valuable in biological systems where copper presence could be detrimental. The mechanism involves the following steps:

- Reaction with Azides : DBCO-acid reacts with azide-functionalized compounds, facilitating label attachment in biological contexts.

- Formation of Triazole Linkages : The product of this reaction is a stable triazole linkage, which can be utilized for various applications including drug delivery and biomolecule labeling.

Biological Applications

DBCO-acid's bioorthogonality and stability under physiological conditions make it suitable for multiple applications:

- Labeling Biomolecules : Its ability to selectively label proteins and other biomolecules without interfering with cellular processes has made it a preferred choice in bioconjugation techniques.

- Drug Development : It is utilized in the synthesis of targeted therapeutics, allowing for precise drug delivery mechanisms that enhance therapeutic efficacy while minimizing side effects.

Case Study 1: DBCO-Acid in Cancer Targeting

In a study involving cancer-targeting peptides, DBCO-acid was conjugated to bombesin peptide derivatives. The reaction proceeded efficiently, yielding 18F-labeled peptides within 15 minutes, demonstrating high radiochemical yields (RCYs). This application highlights DBCO-acid's potential in developing targeted imaging agents for cancer diagnostics .

Case Study 2: Click-Assisted Native Chemical Ligation

Research demonstrated that incorporating DBCO into peptide sequences significantly accelerated ligation kinetics. By using a "click-assisted" approach, peptides were synthesized with minimal side products due to rapid reaction times facilitated by SPAAC. This method showcased DBCO-acid's utility in simplifying complex peptide synthesis .

Research Findings

Recent studies have reinforced the importance of DBCO-acid in bioconjugation and chemical biology:

属性

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLOVDOICXITOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353016-70-2 | |

| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does DBCO-acid facilitate surface functionalization? What makes it suitable for this purpose?

A1: DBCO-acid plays a crucial role in surface functionalization due to its ability to participate in copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO moiety readily reacts with azide-containing molecules, forming a stable triazole linkage. [] This reaction is highly selective, efficient, and proceeds under mild conditions without requiring toxic copper catalysts, making it ideal for bioconjugation and surface modification applications.

Q2: What are the advantages of using thiol-alkyne click chemistry over azide-alkyne click chemistry in conjunction with DBCO-acid for surface functionalization, as highlighted by the research?

A2: While the research demonstrated that both azide-alkyne and thiol-alkyne click chemistry are viable methods for surface functionalization using DBCO-acid, the study revealed that the thiol-alkyne route resulted in a higher density of immobilized molecules on the surface. [] This difference in immobilization efficiency could be attributed to factors like reaction kinetics, steric hindrance, or the stability of the formed linkages. The higher surface density achievable with thiol-alkyne click chemistry makes it a potentially more advantageous approach, particularly when aiming for a high density of functional molecules on the surface, which is often desirable in biological applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。